molecular formula C19H17F2N3O2S B2926844 3,4-difluoro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897455-10-6

3,4-difluoro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No.: B2926844
CAS No.: 897455-10-6
M. Wt: 389.42
InChI Key: WKGRMNQZOWBFFB-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with two fluorine atoms at the 3rd and 4th positions. The amide group is further substituted with a 2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl group. Benzamide derivatives are a large class of compounds that have been studied for various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring, the introduction of the methoxyphenyl group, and the coupling of these moieties with the benzamide core. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups. The benzamide core provides a rigid, planar structure, while the imidazole and methoxyphenyl groups introduce additional rings into the structure. These groups are likely to influence the compound’s physical and chemical properties, as well as its potential biological activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atoms could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .

Scientific Research Applications

Imidazole Derivatives in Medicinal Chemistry

Antiulcer Agents

Imidazole derivatives have been synthesized with potential applications as antisecretory and cytoprotective agents against ulcers. While the specific compound was not identified, related compounds have been evaluated for their cytoprotective properties in ethanol and HCl-induced ulcer models, indicating a possible therapeutic application for similar imidazole-based compounds in treating ulcerative conditions (Starrett et al., 1989).

Antiarthritic and Analgesic Activity

Another field of application for imidazole derivatives is in the development of anti-inflammatory and analgesic agents. Compounds similar to the one mentioned have been assessed for their effectiveness in treating arthritis and providing pain relief in animal models. This suggests that modifications to the imidazole core could lead to novel treatments for inflammatory diseases and pain management (Sharpe et al., 1985).

Cardiac Electrophysiological Activity

Research into N-substituted imidazolylbenzamides has explored their potential as class III antiarrhythmic agents, demonstrating the versatility of imidazole derivatives in addressing cardiovascular diseases. These compounds have shown efficacy in in vitro and in vivo models of reentrant arrhythmias, pointing to the potential for further exploration of similar compounds in cardiac therapy (Morgan et al., 1990).

Antimicrobial and Antioxidant Applications

Imidazole derivatives have been synthesized and characterized for their potential in treating microbial infections and oxidative stress. Studies on these compounds reveal their inhibitory activity against cytochrome C peroxidase and potential for SERS (Surface-Enhanced Raman Scattering) activity, suggesting applications in antimicrobial therapies and as antioxidant agents (Kumar et al., 2020).

Future Directions

Future research on this compound could involve synthesizing it and testing its biological activity. If it shows promising activity, further studies could be done to optimize its structure and improve its properties .

Properties

IUPAC Name

3,4-difluoro-N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O2S/c1-26-14-5-2-12(3-6-14)17-11-23-19(24-17)27-9-8-22-18(25)13-4-7-15(20)16(21)10-13/h2-7,10-11H,8-9H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGRMNQZOWBFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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